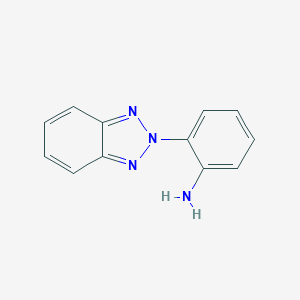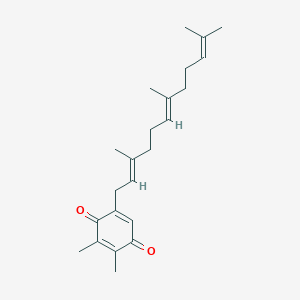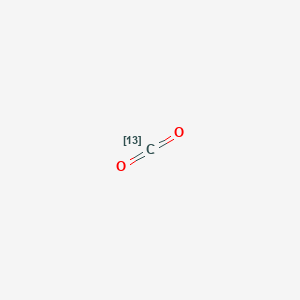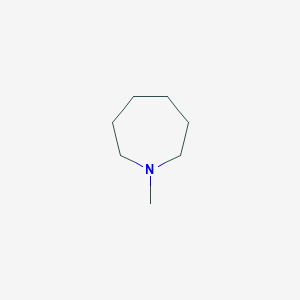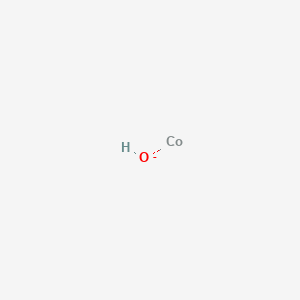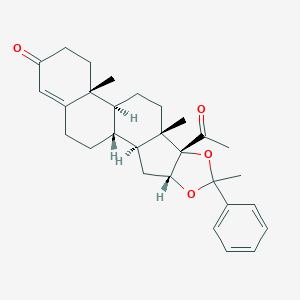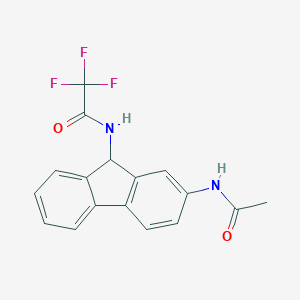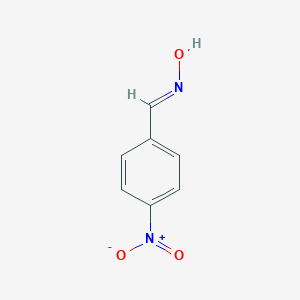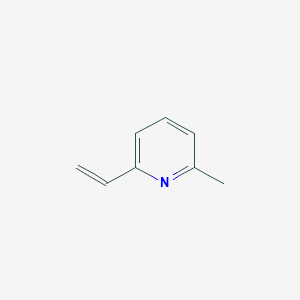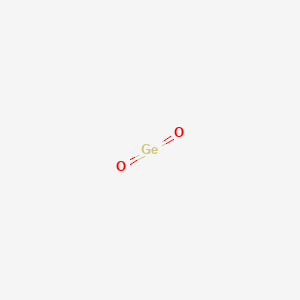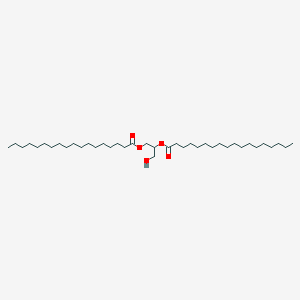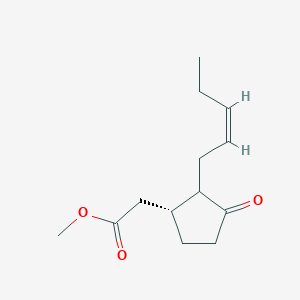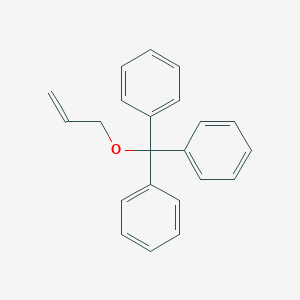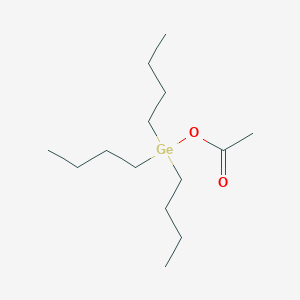
Germane, acetoxytributyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Germane, acetoxytributyl-, also known as acetoxygermane, is an organogermanium compound that has gained attention in scientific research due to its unique properties and potential applications. This compound is synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively. In
Applications De Recherche Scientifique
Germane, acetoxytributyl-, has been used in scientific research for various applications. One of the most notable applications is its use as a precursor for the synthesis of germanium nanoparticles. These nanoparticles have potential applications in the field of electronics, photonics, and biomedicine.
Mécanisme D'action
The mechanism of action of Germane, acetoxytributyl-, is not fully understood. However, it is believed that this compound interacts with cellular membranes and alters their properties. This, in turn, affects the activity of various enzymes and proteins in the cell.
Effets Biochimiques Et Physiologiques
Studies have shown that Germane, acetoxytributyl-, has various biochemical and physiological effects. It has been shown to have antioxidant properties, which can protect cells from oxidative damage. Additionally, it has been shown to have anti-inflammatory properties, which can reduce inflammation in the body.
Avantages Et Limitations Des Expériences En Laboratoire
Germane, acetoxytributyl-, has several advantages for lab experiments. It is easy to synthesize, and its properties can be easily modified by changing the reaction conditions. However, one of the limitations of this compound is its toxicity. It can be toxic to cells at high concentrations, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for research on Germane, acetoxytributyl-. One direction is the development of new synthesis methods that can produce this compound in higher yields and purity. Another direction is the study of its potential applications in biomedicine, such as its use as an antioxidant or anti-inflammatory agent. Additionally, further research is needed to fully understand its mechanism of action and its effects on cellular membranes.
Conclusion:
In conclusion, Germane, acetoxytributyl-, is a compound that has gained attention in scientific research due to its unique properties and potential applications. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Further research is needed to fully understand the potential of this compound in various fields.
Méthodes De Synthèse
Germane, acetoxytributyl-, can be synthesized using various methods. One of the most common methods is the reaction of germanium tetrachloride with acetic anhydride in the presence of triethylamine. This reaction results in the formation of Germane, acetoxytributyl-ne, which can be purified using column chromatography.
Propriétés
Numéro CAS |
1112-65-8 |
|---|---|
Nom du produit |
Germane, acetoxytributyl- |
Formule moléculaire |
C14H30GeO2 |
Poids moléculaire |
303 g/mol |
Nom IUPAC |
tributylgermyl acetate |
InChI |
InChI=1S/C14H30GeO2/c1-5-8-11-15(12-9-6-2,13-10-7-3)17-14(4)16/h5-13H2,1-4H3 |
Clé InChI |
YKOLEIFPCRUYFF-UHFFFAOYSA-N |
SMILES |
CCCC[Ge](CCCC)(CCCC)OC(=O)C |
SMILES canonique |
CCCC[Ge](CCCC)(CCCC)OC(=O)C |
Autres numéros CAS |
1112-65-8 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



